N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Overview
Description
“N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide” is a chemical compound . It’s structurally related to “N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide” which has a molecular weight of 302.28 .
Synthesis Analysis
A rational approach was used to synthesize a new set of 15 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives with the aim of developing new antimalarial lead compounds . These derivatives were prepared in yields between 50% and 62% .Scientific Research Applications
Overview
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a compound of interest within various scientific research contexts. Although the direct studies on this specific compound are limited, the broader research on related thiadiazole derivatives provides insights into the potential applications and significance of similar compounds in scientific and medicinal chemistry.
Thiadiazole Derivatives in Medicinal Chemistry
Thiadiazoles, including compounds similar to this compound, have been extensively explored for their pharmacological potentials. These heterocyclic compounds are known for their broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, antitubercular, antidiabetic, antidepressant, and antitumor properties. The structural diversity and functional adaptability of thiadiazole derivatives make them versatile scaffolds in drug development and medicinal chemistry (M. Asif, 2016; Faruk Alam, 2018).
Role in Organic Optoelectronics
Compounds containing thiadiazole units, akin to this compound, show promising applications in organic optoelectronics. Research on benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials has highlighted their potential in the development of optoelectronic devices, where the stability and electronic properties of thiadiazole derivatives are leveraged to improve the performance and efficiency of organic light-emitting diodes (OLEDs) and photovoltaic cells (Teck Lip Dexter Tam & Jishan Wu, 2015).
Impact on Drug Development
The exploration of thiadiazole derivatives in drug development has led to the discovery of compounds with significant therapeutic potential. These compounds have been investigated for their capabilities in addressing a wide range of diseases, showcasing the importance of thiadiazole and its derivatives in generating novel therapeutic agents. The structural features of these compounds, including their electronic and physicochemical properties, have been critical in designing drugs with targeted biological activities (P. Mishra et al., 2015).
Mechanism of Action
Target of Action
The primary targets of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide are currently unknown
Mode of Action
It is known that the compound belongs to the class of organic compounds known as benzenesulfonamides , which typically act by binding to enzymes and inhibiting their activity.
Biochemical Pathways
A study has shown that a similar compound can upregulate jasmonate-inducible defense genes in plants , suggesting that it may affect jasmonate signaling pathways.
Result of Action
It has been suggested that similar compounds can increase the accumulation of certain defense-related metabolites in plants without causing growth inhibition .
Properties
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2S2/c10-9(11,12)7-13-14-8(18-7)15-19(16,17)6-4-2-1-3-5-6/h1-5H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTDPSNGBGWFKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174722 | |
Record name | N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101174722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10444-90-3 | |
Record name | N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10444-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101174722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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